molecular formula C15H9Cl2NO B12533113 Methanone, (3,4-dichlorophenyl)-3-indolizinyl- CAS No. 675139-19-2

Methanone, (3,4-dichlorophenyl)-3-indolizinyl-

Cat. No.: B12533113
CAS No.: 675139-19-2
M. Wt: 290.1 g/mol
InChI Key: BUVOHHNAVLJSMJ-UHFFFAOYSA-N
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Description

Methanone, (3,4-dichlorophenyl)-3-indolizinyl- is a chemical compound that features a methanone group attached to a 3,4-dichlorophenyl ring and an indolizinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (3,4-dichlorophenyl)-3-indolizinyl- typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it an efficient method for synthesizing this compound.

Industrial Production Methods

Industrial production of Methanone, (3,4-dichlorophenyl)-3-indolizinyl- may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methanone, (3,4-dichlorophenyl)-3-indolizinyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives .

Scientific Research Applications

Methanone, (3,4-dichlorophenyl)-3-indolizinyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methanone, (3,4-dichlorophenyl)-3-indolizinyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological activities. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, (3,4-dichlorophenyl)-3-indolizinyl- is unique due to its specific combination of the 3,4-dichlorophenyl group and the indolizinyl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

675139-19-2

Molecular Formula

C15H9Cl2NO

Molecular Weight

290.1 g/mol

IUPAC Name

(3,4-dichlorophenyl)-indolizin-3-ylmethanone

InChI

InChI=1S/C15H9Cl2NO/c16-12-6-4-10(9-13(12)17)15(19)14-7-5-11-3-1-2-8-18(11)14/h1-9H

InChI Key

BUVOHHNAVLJSMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC=C(N2C=C1)C(=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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